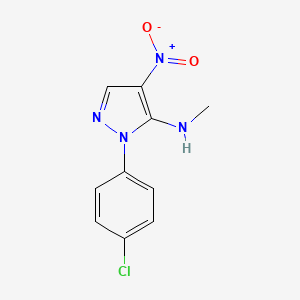

1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Description

1-(4-Chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 4-chlorophenyl group at position 1, a nitro group at position 4, and an N-methylamine substituent at position 5. The molecular formula is C₁₀H₉ClN₄O₂, with a molecular weight of 252.66 g/mol.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-methyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-4-2-7(11)3-5-8/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKGLEINTDIAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Cyanoacetophenone Derivatives with Hydrazines

The cyclocondensation of α-cyanoacetophenones 1 with substituted hydrazines 2 represents a foundational method for constructing 5-aminopyrazole scaffolds. For 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, this approach involves:

- Synthesis of 4-Nitro-α-cyanoacetophenone : Nitration of α-cyanoacetophenone at the para position using nitric acid in sulfuric acid yields the nitro-substituted intermediate.

- Reaction with 4-Chlorophenylhydrazine : Condensation of 4-nitro-α-cyanoacetophenone 3 with 4-chlorophenylhydrazine 4 in ethanol under reflux forms the hydrazone intermediate 5 , which undergoes cyclization to produce 1-(4-chlorophenyl)-4-nitro-1H-pyrazol-5-amine 6 .

- N-Methylation : Treatment of 6 with methyl iodide in the presence of potassium carbonate in DMF introduces the N-methyl group, yielding the target compound 7 (Scheme 1).

Advantages :

- High regioselectivity due to electronic effects of the nitro group directing cyclization.

- Yields of 70–75% for the cyclocondensation step.

Limitations :

- Nitration requires careful temperature control to avoid over-oxidation.

- N-Methylation may require excess reagent to ensure complete substitution.

Dehydrogenation of Pyrazolidinone Precursors

Adapted from the one-pot synthesis of related pyrazole intermediates, this method leverages the dehydrogenation of pyrazolidin-3-ones 8 to generate 3-hydroxypyrazoles 9 , followed by functionalization:

- Preparation of Pyrazolidin-3-one : Reaction of 4-chlorophenylhydrazine 4 with ethyl acetoacetate 10 in acetic acid forms 1-(4-chlorophenyl)-pyrazolidin-3-one 11 .

- Dehydrogenation : Treatment of 11 with iodine in dimethylformamide (DMF) at 80°C induces dehydrogenation, yielding 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole 12 .

- Nitration and Amination :

- Nitration of 12 using fuming nitric acid at 0°C introduces the nitro group at position 4, producing 13 .

- Reaction of 13 with methylamine in the presence of EDC/HOBt facilitates amide formation, followed by reduction with LiAlH4 to yield the N-methylamine derivative 7 (Scheme 2).

Advantages :

- Avoids isolation of intermediates, enabling a streamlined one-pot process.

- Compatible with polar aprotic solvents (e.g., DMF), enhancing reaction homogeneity.

Limitations :

- Nitration regiochemistry must be carefully controlled to avoid byproducts.

- Multiple purification steps reduce overall yield (~65%).

Post-Functionalization of Preformed Pyrazole Cores

This modular approach involves sequential modification of a preassembled pyrazole ring:

- Synthesis of 1-(4-Chlorophenyl)-1H-pyrazole : Cyclocondensation of 4-chlorophenylhydrazine 4 with acetylacetone 19 in ethanol yields 1-(4-chlorophenyl)-1H-pyrazole 20 .

- Nitration : Directed nitration using HNO3/H2SO4 introduces the nitro group at position 4, forming 21 .

- Buchwald–Hartwig Amination : Palladium-catalyzed coupling of 21 with methylamine 22 in the presence of Xantphos and Cs2CO3 installs the N-methylamine group at position 5, producing 7 (Scheme 4).

Advantages :

- Flexibility in introducing substituents at late stages.

- High functional group tolerance in amination reactions.

Limitations :

- Requires expensive catalysts (e.g., Pd(OAc)2).

- Multi-step synthesis reduces overall efficiency.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate.

Major Products Formed

Reduction: 1-(4-aminophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine may exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of pyrazole derivatives that showed promising antiproliferative activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological efficacy .

Antifungal Properties

The compound has also been explored for its antifungal activity. Research into related triazole compounds has demonstrated that certain structural modifications can lead to enhanced antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus. The presence of halogen substituents, such as chlorine, has been associated with increased antifungal potency .

Synthesis and Mechanisms

The synthesis of this compound typically involves several steps, including the reaction of 4-chloroaniline with nitro and methylating agents under controlled conditions. The methodology often employs both classical and green chemistry approaches to optimize yield and reduce environmental impact .

Table 1: Synthesis Pathways

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-chloroaniline + sodium nitrite | Diazotization | Diazonium salt |

| 2 | Diazonium salt + methylating agent | Reflux in ethanol | This compound |

Case Study 1: Anticancer Activity

A study conducted by researchers involved testing various pyrazole derivatives for their cytotoxic effects on lung cancer cells. The results indicated that specific modifications to the pyrazole framework significantly enhanced selectivity towards cancer cells while reducing toxicity to normal cells, suggesting a potential therapeutic application for modified pyrazoles in oncology .

Case Study 2: Antifungal Efficacy

In another investigation, a series of pyrazole derivatives were screened for antifungal activity against clinically relevant fungal strains. The study found that compounds containing the nitro group exhibited superior antifungal properties compared to their non-nitro counterparts, highlighting the importance of functional group positioning in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity Nitro Group: The nitro substituent in the target compound enhances electrophilicity and may improve interactions with biological targets, as seen in triazole derivatives with antitumor activity . Chlorophenyl Group: Common across all analogs, this group contributes to hydrophobic interactions and metabolic stability. For example, chalcone derivatives with 4-chlorophenyl groups exhibit cytotoxic effects against MCF-7 cells (IC₅₀ = 37.24–22.41 ppm) . Methylamine vs.

Crystallographic and Physical Properties The compound in (tetrazole derivative) crystallizes in a monoclinic system (space group P21/c), while thiourea analogs adopt non-centrosymmetric P21 . Such structural differences influence melting points and solubility. The fluorophenyl-nitrophenyl pyrazole in (C₂₀H₁₄FN₅O₂) has a triclinic crystal system, highlighting how nitro positioning (on pyrazole vs. phenyl) alters packing efficiency .

Biological Activity Antimicrobial Activity: Thiourea and tetrazole analogs () show high antimicrobial activity, suggesting that the nitro group in the target compound could enhance similar effects . Dopaminergic Profiles: Pyrazole derivatives with N-methylamine groups (e.g., ) bind dopamine receptors, suggesting possible CNS applications for the target compound .

Biological Activity

1-(4-Chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, with the CAS number 321522-17-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a nitro group, contributing to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer effects.

The chemical formula of this compound is C10H9ClN4O2, with a molecular weight of 252.66 g/mol. Its physical properties include:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a comparative study of various pyrazole derivatives, compounds similar to this compound demonstrated promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 10 | 0.15 - 0.20 | E. coli |

The compound showed bactericidal effects in time-kill assays and inhibited biofilm formation, which is crucial for treating chronic infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. A study highlighted the potential of similar compounds to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. Research into the mechanism of action reveals that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins. For example, certain pyrazole derivatives have been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting potential as therapeutic agents against various cancers .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives similar to this compound:

- Study on Antimicrobial Effects : A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications in the structure significantly affected their antimicrobial potency.

- Anti-inflammatory Assessment : In vivo studies demonstrated that certain pyrazole compounds reduced inflammation in animal models of arthritis, indicating their potential for treating inflammatory diseases.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that pyrazole derivatives could inhibit cell growth and induce apoptosis, providing a basis for further investigation into their use as anticancer agents.

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Condensation Reactions : Start with 1,5-diarylpyrazole precursors and introduce substituents via nucleophilic substitution or coupling. For example, microwave-assisted synthesis (100–120°C, 30–60 min) improves yield and regioselectivity for nitro group placement .

- Vilsmeier–Haack Reaction : Use POCl₃/DMF to form α,β-unsaturated ketones, followed by cyclization with hydrazine derivatives. Optimize solvent polarity (e.g., DMF or ethanol) to control reaction kinetics .

- Nitro Group Introduction : Employ nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Monitor via TLC or HPLC for intermediate purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (XRD) : Grow crystals via slow evaporation in polar solvents (e.g., DMSO/water). Use a CAD-4 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for data collection. Refine structures with SHELXL, validating bond lengths/angles against CCDC databases .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). For tautomeric forms (e.g., amine/imine), compare D₂O exchange experiments or variable-temperature NMR .

- IR and Mass Spectrometry : Confirm nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) groups via FT-IR. Use HRMS (ESI+) for molecular ion validation .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and computational models in structural determination?

Methodological Answer:

- Multi-Technique Validation : Combine XRD (definitive bond-length data) with DFT calculations (e.g., Gaussian09, B3LYP/6-31G**) to resolve ambiguities in tautomeric forms or regiochemistry .

- Dynamic NMR Analysis : For flexible substituents (e.g., methyl groups), perform VT-NMR to study conformational changes and correlate with computational energy barriers .

- Electron Density Maps : Use Hirshfeld surface analysis (CrystalExplorer) to validate hydrogen-bonding interactions observed in XRD versus predicted H-bond donor/acceptor profiles .

Q. What strategies are recommended for improving the solubility and bioavailability of nitro-substituted pyrazole derivatives?

Methodological Answer:

- Hydrogen-Bond Modulation : Introduce polar groups (e.g., -OH, -NH₂) to enhance aqueous solubility. For example, replace the 4-nitrophenyl group with a pyridyl moiety, as seen in analogs with improved solubility .

- Prodrug Design : Mask the nitro group as a bioreducible prodrug (e.g., nitroreductase-sensitive derivatives) to enhance cellular uptake .

- Co-Crystallization : Use co-formers (e.g., succinic acid) to create co-crystals, improving dissolution rates without altering bioactivity .

Q. How can researchers design experiments to study the structure-activity relationships (SAR) of this compound for biological activity?

Methodological Answer:

- Analog Synthesis : Systematically vary substituents (e.g., chloro → fluoro, nitro → cyano) and assess bioactivity. Use parallel synthesis or combinatorial libraries for high-throughput screening .

- In Vitro Assays : Test against target enzymes (e.g., kinases, cannabinoid receptors) using fluorescence polarization or radioligand binding assays. For antifungal activity, follow CLSI guidelines for MIC determination .

- Molecular Docking : Perform docking studies (AutoDock Vina, PyMOL) to predict binding modes. Correlate with experimental IC₅₀ values to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.